molecular formula C13H10BrN3O2 B1600258 N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide CAS No. 962-13-0

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide

Cat. No.: B1600258
CAS No.: 962-13-0
M. Wt: 320.14 g/mol
InChI Key: BNXSRUVQYMMQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is a chemical compound with the molecular formula C13H10BrN3O2 and a molecular weight of 320.14 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . This compound is known for its unique structure, which includes a nitrophenyl group and a benzenecarbohydrazonoyl moiety, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide typically involves the reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of benzenecarbohydrazonoyl chloride by reacting benzenecarbohydrazide with thionyl chloride.

    Step 2: Reaction of benzenecarbohydrazonoyl chloride with 4-nitroaniline in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle hazardous chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Nitrophenyl)benzenecarbohydrazonoyl bromide is unique due to its specific reactivity and the presence of the bromine atom, which can influence the compound’s reactivity and the types of reactions it undergoes. The bromine atom is a good leaving group, making the compound particularly useful in nucleophilic aromatic substitution reactions .

Properties

CAS No.

962-13-0

Molecular Formula

C13H10BrN3O2

Molecular Weight

320.14 g/mol

IUPAC Name

N-(4-nitrophenyl)benzenecarbohydrazonoyl bromide

InChI

InChI=1S/C13H10BrN3O2/c14-13(10-4-2-1-3-5-10)16-15-11-6-8-12(9-7-11)17(18)19/h1-9,15H

InChI Key

BNXSRUVQYMMQEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=C(C=C2)[N+](=O)[O-])/Br

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.